2-(4-Chlorophenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine
Description
2-(4-Chlorophenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-chlorophenyl group at position 2 and an isobutylthio (-S-CH2CH(CH3)2) moiety at position 4. The pyrazolo[1,5-a]pyrazine core is a bicyclic heterocycle with nitrogen atoms at positions 1, 3, and 5, making it a versatile scaffold for medicinal and agrochemical applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(2-methylpropylsulfanyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3S/c1-11(2)10-21-16-15-9-14(19-20(15)8-7-18-16)12-3-5-13(17)6-4-12/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVOWDFSDBUAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula for this compound is . The structure features a pyrazolo ring system substituted with a chlorophenyl group and an isobutylthio group, which may influence its pharmacological properties.
Research indicates that pyrazolo compounds often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes associated with cancer and inflammation, such as protein kinases.
- Interaction with DNA : Some pyrazolo compounds can intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
- Antimicrobial Properties : Certain derivatives have demonstrated activity against various bacterial strains, suggesting potential as antimicrobial agents.
Anticancer Activity
Recent studies have evaluated the anticancer activity of pyrazolo derivatives. For instance, compounds with similar structures have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15 | Inhibits CDK2 activity |
| This compound | K-562 | 12 | Induces apoptosis via DNA damage |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against gram-positive and gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Antitumor Efficacy : A study reported that a related pyrazolo derivative demonstrated selective inhibition of the Bcr-Abl tyrosine kinase in chronic myeloid leukemia models. This suggests that this compound may share similar pathways and could be further investigated for therapeutic applications in hematological malignancies.
- Inflammation Models : In animal models of inflammation, compounds structurally related to this compound showed reduced levels of pro-inflammatory cytokines, indicating potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- Isobutylthio (target compound) and benzylthio () substituents increase logP compared to chloro or methoxy groups, favoring membrane permeability but reducing aqueous solubility.
- Methoxy groups () balance lipophilicity and solubility, making them favorable for oral bioavailability.
Steric bulk from isobutyl or benzyl groups may hinder interactions in constrained binding pockets.
Biological Activity Trends: Chloro substituents at position 4 () are associated with building-block utility in synthesis. Thioether-linked compounds (e.g., ) show structural similarity to bioactive molecules in agrochemistry (herbicidal activity noted in ) and antimicrobial research ().
Synthetic Flexibility :
- Bromo and nitro derivatives () highlight the reactivity of the pyrazolo[1,5-a]pyrazine core for further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
